3-(3,4-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Description
This compound is a multifunctional propanoic acid derivative featuring a 3,4-dimethoxyphenyl group, a hydroxyl group at position 2, and a tert-butoxycarbonylamino (Boc-protected amino) group at position 2. Its molecular formula is C₁₆H₂₃NO₇ (molecular weight: 341.36 g/mol). The Boc group enhances solubility in organic solvents and protects the amino functionality during synthetic processes, making it valuable in pharmaceutical intermediates and peptide synthesis .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO7/c1-16(2,3)24-15(21)17-12(13(18)14(19)20)9-6-7-10(22-4)11(8-9)23-5/h6-8,12-13,18H,1-5H3,(H,17,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHWDGQNMYHLBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=C(C=C1)OC)OC)C(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves multiple steps:
Starting Material: The synthesis begins with 3,4-dimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a carboxylic acid group through oxidation, forming 3,4-dimethoxybenzoic acid.
Hydroxylation: The carboxylic acid is then hydroxylated to introduce the hydroxy group.
Carbamate Formation:
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-yield catalysts, and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbamate group, converting it to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced carbamate derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in studying biological pathways and mechanisms.
Medicine
Medically, 3-(3,4-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of certain biological targets, offering potential in drug development.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves its interaction with specific molecular targets. The hydroxy and carbamate groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to changes in biochemical pathways, influencing various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with the target molecule. Key distinctions lie in substituents, stereochemistry, and applications:
(2S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methyl-propanoic acid
- Structure: Differs by replacing the hydroxyl and Boc-amino groups with a methyl and free amino group.
- Molecular Formula: C₁₂H₁₇NO₄ (MW: 239.27 g/mol).
- Applications : Pharmaceutical intermediate for tyrosine analogs; lacks the Boc group, making it less stable in acidic conditions .
- Key Data: Property Target Compound Comparative Compound Amino Protection Boc group Unprotected amino Solubility (Organic) High Moderate Stability (Acidic pH) High Low
3-(2-Methoxyphenyl)propanoic Acid
- Molecular Formula : C₁₀H₁₂O₃ (MW: 180.20 g/mol ).
- Applications: Intermediate in non-steroidal anti-inflammatory drug (NSAID) synthesis.
- Key Data: Property Target Compound Comparative Compound Melting Point (°C) Not reported 85–89 Bioactivity Potential CNS targets COX inhibition Complexity High (multiple groups) Low
3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide
- Structure: Shares a hydroxy-acetyl amino group and aromatic heterocycles.
- Applications : Kinase inhibitor (e.g., JAK/STAT pathway) with demonstrated antitumor activity .
- Synthesis: Uses HATU/DIPEA-mediated coupling, akin to Boc-protected amino acid derivatization .
- Key Distinction : Fluorinated phenyl groups enhance metabolic stability compared to dimethoxy groups in the target compound .
Research Findings and Functional Group Impact
Role of the Boc Group
- The Boc group in the target compound prevents unwanted side reactions (e.g., oxidation, nucleophilic attacks) during synthesis, a critical advantage over unprotected analogs like (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methyl-propanoic acid .
- Deprotection under acidic conditions (e.g., HCl/dioxane) yields free amino acids, a step absent in simpler methoxyphenylpropanoic acids .
3,4-Dimethoxyphenyl vs. Fluorinated Phenyl Groups
- 3,4-Dimethoxyphenyl : Enhances lipophilicity and CNS penetration but may reduce metabolic stability due to demethylation pathways .
- Fluorinated Phenyl Groups (e.g., 3,5-difluorophenyl in ): Improve resistance to cytochrome P450 metabolism, extending half-life in vivo .
Stereochemical Considerations
- The target compound’s stereochemistry at position 2 (hydroxyl) and position 3 (Boc-amino) is undefined in the evidence. However, chiral resolution methods (e.g., Chiralpak® OD in ) highlight the importance of stereochemistry in bioactive analogs .
Biological Activity
3-(3,4-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, also known as a derivative of propanoic acid, has garnered attention for its potential biological activities. This compound features a complex structure that includes methoxy groups, a hydroxy group, and a tert-butoxycarbonylamino group, which contribute to its reactivity and interaction with biological systems.
- Molecular Formula : C16H23NO7
- Molecular Weight : 341.36 g/mol
- CAS Number : 959578-01-9
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of hydroxyl and methoxy groups enhances its solubility and potential for binding to target sites, influencing biochemical pathways.
Biological Activities
- Antitumor Activity : Preliminary studies indicate that the compound exhibits selective antitumor properties in vitro. Research has shown that it may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
- Enzyme Inhibition : Studies have suggested that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways, including those linked to cancer progression and inflammatory processes.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
Study 1: Antitumor Properties
- Objective : To evaluate the antitumor effects of the compound on various cancer cell lines.
- Methodology : Cell viability assays were performed using MTT assays on breast and colon cancer cell lines.
- Findings : The compound demonstrated significant cytotoxicity at concentrations above 10 µM, with IC50 values indicating potent activity against both cell lines.
Study 2: Anti-inflammatory Mechanisms
- Objective : To assess the anti-inflammatory properties in a murine model of acute inflammation.
- Methodology : Mice were treated with the compound prior to induction of inflammation using lipopolysaccharide (LPS).
- Findings : Treatment resulted in a marked reduction in edema and pro-inflammatory cytokine levels (TNF-alpha and IL-6), supporting its role as an anti-inflammatory agent.
Study 3: Enzyme Inhibition
- Objective : To investigate the inhibitory effects on cyclooxygenase (COX) enzymes.
- Methodology : Enzyme assays were conducted to measure COX activity in the presence of varying concentrations of the compound.
- Findings : The compound exhibited competitive inhibition of COX-2, suggesting its potential use in pain management and anti-inflammatory therapies.
Data Table of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Inhibits cytokine production | |
| Enzyme inhibition | Competitive inhibition of COX-2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
